molecular formula C12H10N2O2 B145221 4-(6-Methoxypyridazin-3-YL)benzaldehyde CAS No. 127406-07-9

4-(6-Methoxypyridazin-3-YL)benzaldehyde

Cat. No. B145221
Key on ui cas rn: 127406-07-9
M. Wt: 214.22 g/mol
InChI Key: MLJSJSJWDPJXFH-UHFFFAOYSA-N
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Patent
US05382595

Procedure details

The following compounds were synthesized in the same procedures as in the Preparation Example 2 except for using 2-chloropyridazine, 5-chloro-1-methyl-1,2-dihydro-2-oxopyridine, 3-chloro-6-tert-butylpyridazine, 5-chloro-2-(3,4-dimethoxyphenyl)methyl)pyridine respectively instead of 3-chloro-6-methoxypyridazine.
Name
2-chloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClN1C=C[CH:5]=[CH:4]N1.Cl[C:9]1[CH:10]=[CH:11][C:12](=[O:16])N(C)[CH:14]=1.ClC1N=NC(C(C)(C)C)=CC=1.Cl[C:29]1[N:30]=[N:31][C:32]([O:35][CH3:36])=[CH:33][CH:34]=1>N1C=CC=CC=1>[CH3:36][O:35][C:32]1[N:31]=[N:30][C:29]([C:14]2[CH:5]=[CH:4][C:11]([CH:12]=[O:16])=[CH:10][CH:9]=2)=[CH:34][CH:33]=1

Inputs

Step One
Name
2-chloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(N(C1)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compounds were synthesized in the same procedures as in the Preparation Example 2 except

Outcomes

Product
Name
Type
Smiles
COC=1N=NC(=CC1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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